(3-Hydroxymethyl-5-methyl-phenyl)-methanol
Overview
Description
(3-Hydroxymethyl-5-methyl-phenyl)-methanol is an organic compound with the molecular formula C9H12O2 It is a derivative of benzyl alcohol, featuring hydroxymethyl and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxymethyl-5-methyl-phenyl)-methanol can be achieved through several methods. One common approach involves the reduction of (3-Formyl-5-methyl-phenyl)-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Another method involves the hydroxymethylation of 3-methylbenzyl alcohol using formaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of (3-Formyl-5-methyl-phenyl)-methanol. This process utilizes catalysts such as palladium on carbon or platinum oxide under high-pressure hydrogen gas. The reaction is conducted in a solvent like ethanol or methanol to facilitate the reduction process.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxymethyl-5-methyl-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (3-Formyl-5-methyl-phenyl)-methanol using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction: Reduction of this compound can yield (3-Methyl-phenyl)-methanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Thionyl chloride in the presence of pyridine at low temperatures.
Major Products Formed
Oxidation: (3-Formyl-5-methyl-phenyl)-methanol.
Reduction: (3-Methyl-phenyl)-methanol.
Substitution: (3-Chloromethyl-5-methyl-phenyl)-methanol or (3-Bromomethyl-5-methyl-phenyl)-methanol.
Scientific Research Applications
(3-Hydroxymethyl-5-methyl-phenyl)-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of (3-Hydroxymethyl-5-methyl-phenyl)-methanol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The hydroxyl and methyl groups on the benzene ring contribute to its binding affinity and specificity towards target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: A simple aromatic alcohol with a hydroxymethyl group attached to the benzene ring.
(3-Methyl-phenyl)-methanol: A derivative with a methyl group on the benzene ring but lacking the hydroxymethyl group.
(3-Formyl-5-methyl-phenyl)-methanol: An oxidized form of (3-Hydroxymethyl-5-methyl-phenyl)-methanol with an aldehyde group.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl and methyl groups on the benzene ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(hydroxymethyl)-5-methylphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,10-11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHAFYMNBWIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311489 | |
Record name | (3-hydroxymethyl-5-methyl-phenyl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27711-63-3 | |
Record name | NSC243674 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-hydroxymethyl-5-methyl-phenyl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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